3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-28-17-6-4-5-16(13-17)25-22-19-7-2-3-8-20(19)24-14-21(22)29(26,27)18-11-9-15(23)10-12-18/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPJFRCWBPHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Sulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.
Substitution with Methoxyphenyl Group: Finally, the compound is treated with 3-methoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares structural similarities with several quinoline derivatives, differing primarily in substituent patterns and functional groups. Key analogs include:
†Calculated using ChemDraw.
Physicochemical Properties
- Target Compound: Predicted logP ≈ 3.5 (moderate lipophilicity), with solubility influenced by the sulfonyl and methoxy groups. No experimental melting point or HPLC data available in the provided evidence.
- Compound 4k : Melting point 223–225°C; synthesized via PdCl2(PPh3)2-catalyzed cross-coupling .
- Compound 8b : Synthesized using sodium triacetoxy borohydride; reductive amination yields high purity .
- Compound 26: HPLC purity 99% (tR = 9.28 min) for a related methanesulfonate analog ; IC50 values suggest enhanced anticancer activity compared to non-sulfonylated analogs .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoline core with a sulfonyl group and a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 438.9 g/mol. The structure is critical for its biological activity, influencing interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O3S |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)quinolin-4-amine |
| CAS Number | 895642-93-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to enzyme active sites, leading to inhibition of enzymatic activity. The methoxyphenyl group may further increase specificity for certain molecular targets, enhancing the compound's overall efficacy.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a potent inhibitor of various enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and survival.
Case Studies
- In Vitro Studies : In a study involving human breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Applications in Research
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for developing new anticancer drugs.
- Biochemical Assays : Utilized in assays to study enzyme inhibition and protein interactions.
- Materials Science : Investigated for use in organic semiconductors due to its electronic properties.
Q & A
Basic: What are the recommended synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Amine coupling : The quinolin-4-amine core reacts with 3-methoxyphenyl derivatives via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), monitor reaction progress via TLC, and use inert atmospheres to prevent oxidation.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) when characterizing structurally similar quinoline derivatives?
Methodological Answer:
- Comparative analysis : Cross-reference observed and NMR shifts with published data for analogous compounds (e.g., quinoline sulfonamides in ) .
- 2D NMR : Use HSQC and HMBC to confirm connectivity, especially for overlapping signals in aromatic regions.
- Computational validation : Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction refined with SHELXL (e.g., disorder modeling for flexible groups) .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- and NMR : Identify characteristic signals (e.g., sulfonyl group at ~7.8 ppm, methoxy at ~3.8 ppm) and compare with analogs .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s M+2 peak).
- IR spectroscopy : Validate sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) functionalities.
Advanced: In crystallographic studies of this compound, how can SHELXL be utilized to address challenges in refining disordered sulfonyl or methoxyphenyl groups?
Methodological Answer:
- Disorder modeling : Split disordered atoms into multiple positions (PART command) and refine occupancy factors .
- Restraints : Apply geometric (DFIX) and thermal (SIMU) restraints to stabilize refinement.
- Validation tools : Use CheckCIF to flag outliers in bond lengths/angles and adjust refinement parameters iteratively.
Advanced: What experimental strategies can be employed to determine the biological target(s) of this compound, given its structural similarity to known enzyme inhibitors?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on a resin and isolate binding proteins from cell lysates .
- Thermal shift assay : Monitor protein denaturation to identify stabilized targets.
- CRISPR-Cas9 knockouts : Validate target relevance by assessing loss of bioactivity in gene-edited cell lines.
Basic: What are the key considerations in designing stability studies for sulfonamide-containing compounds like this quinoline derivative under varying pH and temperature conditions?
Methodological Answer:
- Accelerated degradation : Incubate at 40–60°C and pH 1–13 for 1–4 weeks.
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products (e.g., sulfonic acids) .
- Light sensitivity : Store samples in amber vials to prevent photodegradation.
Advanced: How can researchers reconcile discrepancies between in vitro bioactivity data and computational predictions for this compound's pharmacological potential?
Methodological Answer:
- Solubility correction : Measure logP and adjust assay buffer (e.g., add DMSO ≤0.1%) to improve bioavailability .
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions.
- MD simulations : Simulate binding kinetics to assess residence time effects not captured by docking .
Basic: What are the common by-products formed during the synthesis of this compound, and how can they be identified and minimized?
Methodological Answer:
- By-products : Unreacted sulfonyl chloride (retention time ~3.5 min via HPLC), over-oxidized quinoline .
- Mitigation : Use excess amine (1.5 equiv) and quench unreacted sulfonyl chloride with ice-cold NaHCO₃.
Advanced: What methodologies are recommended for studying the compound's interaction with serum proteins, and how does this affect its pharmacokinetic profile?
Methodological Answer:
- Equilibrium dialysis : Measure free vs. protein-bound fractions using radiolabeled compound .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) to albumin or α-1-acid glycoprotein.
- Pharmacokinetic modeling : Integrate protein binding data to predict clearance and volume of distribution .
Basic: How can researchers validate the purity of this compound post-synthesis using chromatographic techniques?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable .
- GC-MS : Detect volatile impurities (e.g., residual solvents) with helium carrier gas and EI ionization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
